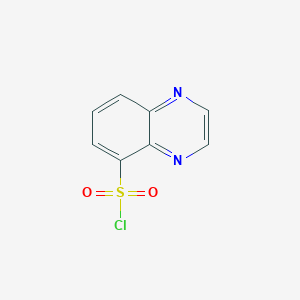

Quinoxaline-5-sulfonyl chloride

概要

説明

Quinoxaline-5-sulfonyl chloride is a chemical compound belonging to the quinoxaline family, which is characterized by a bicyclic structure containing a benzene ring fused with a pyrazine ring. This compound is notable for its sulfonyl chloride functional group, which imparts unique reactivity and utility in various chemical processes. Quinoxaline derivatives are widely recognized for their biological and pharmacological activities, making them significant in medicinal chemistry and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-5-sulfonyl chloride typically involves the reaction of quinoxaline derivatives with chlorosulfonic acid. For instance, methoxyphenyl quinoxaline can be treated with chlorosulfonic acid to yield this compound . The reaction is generally carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorosulfonation processes, where quinoxaline derivatives are reacted with chlorosulfonic acid in the presence of suitable solvents and catalysts. The process parameters, such as temperature, reaction time, and concentration of reagents, are optimized to maximize efficiency and minimize by-products .

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Reaction with Amines

Primary and secondary amines react with quinoxaline-5-sulfonyl chloride to yield sulfonamide derivatives, a key step in drug discovery.

Example :

-

Reaction with pyrrolidine in 1,4-dioxane at room temperature produces N-pyrrolidinylquinoxaline-5-sulfonamide (88% yield) .

-

Aniline derivatives with electron-donating groups (e.g., -OH, -OCH₃) enhance reaction rates due to increased nucleophilicity .

Mechanism :

-

Nucleophilic attack by the amine on the sulfonyl chloride’s sulfur atom.

Reaction with Alcohols

Alcohols such as methanol or ethanol react under basic conditions to form sulfonate esters. For instance, reaction with 2-hydroxyphenol yields 2-hydroxyphenyl-2,3-diphenylquinoxaline-7-sulfonate, confirmed by FTIR (S=O stretch at 1132 cm⁻¹) .

Reduction Reactions

The sulfonyl chloride group can be reduced to sulfinic acid (-SO₂H) or thiol (-SH) derivatives using agents like LiAlH₄ or NaBH₄.

Example :

-

Reduction with LiAlH₄ in tetrahydrofuran (THF) at 0°C produces quinoxaline-5-sulfinic acid, though yields are moderate (50–60%) due to competing side reactions.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the quinoxaline ring.

Suzuki–Miyaura Coupling :

-

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ introduces aryl groups at the 5-position .

Example :

| Boronic Acid | Product | Yield |

|--------------|---------|-------|

| Phenylboronic acid | 5-Phenylquinoxaline sulfonamide | 75% |

Heterocyclic Condensation

The quinoxaline core participates in cyclization reactions to form fused heterocycles.

Example :

-

Reaction with hydrazine derivatives forms pyrazolo[1,5-a]quinoxalines, which exhibit antimicrobial activity (ZOI: 14–17 mm against S. aureus and E. coli) .

Acid-Catalyzed Transformations

In acidic media, the sulfonyl chloride group facilitates condensation reactions.

Example :

-

Condensation with diketones (e.g., benzil) and o-phenylenediamine under Brønsted acid catalysis (e.g., CuH₂PMo₁₁VO₄₀/Al₂O₃) yields polysubstituted quinoxalines (>80% yield) .

Biological Activity-Driven Reactions

Derivatives synthesized from this compound show structure-activity relationships (SAR) critical for drug design:

Antimicrobial Activity

Carbonic Anhydrase Inhibition

Sulfonamide derivatives inhibit CA isoforms (e.g., CA IX Kᵢ = 42.2 nM for compound 7g ), with trifluoromethyl groups boosting activity .

Mechanistic Insights

Key pathways include:

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

Quinoxaline-5-sulfonyl chloride is widely used in the synthesis of various bioactive compounds. Its applications include:

- Anticancer Agents : Research has shown that derivatives of quinoxaline exhibit significant anticancer properties. For example, studies have synthesized novel quinoxaline sulfonamides that demonstrate potent cytotoxicity against cancer cell lines .

- Antibacterial and Antifungal Agents : Several studies have reported the synthesis of quinoxaline derivatives with notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study found that certain derivatives exhibited higher sensitivity compared to standard antibiotics like azithromycin .

| Compound | Activity | Reference |

|---|---|---|

| Quinoxaline Sulfonamide 1 | Anticancer | |

| Quinoxaline Sulfonamide 2 | Antibacterial | |

| Quinoxaline Sulfonamide 3 | Antifungal |

2. Biological Studies

This compound is also utilized in biological studies for developing enzyme inhibitors and receptor antagonists. Its derivatives have been evaluated for their ability to inhibit various enzymes related to diseases such as diabetes and Alzheimer’s disease. For example, quinoxaline-sulfonamide derivatives showed promising results against α-glucosidase and α-amylase, indicating potential antidiabetic effects .

3. Industrial Applications

In addition to its medicinal uses, this compound has industrial applications:

- Dyes and Fluorescent Materials : The compound serves as an intermediate in synthesizing dyes and fluorescent materials due to its unique electronic properties.

- Optoelectronic Devices : Its derivatives are explored for use in optoelectronic devices, contributing to advancements in material science .

Case Study 1: Synthesis of Antibacterial Quinoxaline Derivatives

A study focused on synthesizing phenol derivatives of quinoxaline sulfonyl chloride evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives had pronounced effects compared to standard antibiotics, showcasing their potential as new antibacterial agents .

Case Study 2: Evaluation of Antidiabetic Potential

Another research effort synthesized quinoxaline-sulfonamide derivatives and assessed their antidiabetic potential through inhibition assays against α-glucosidase and α-amylase. The findings revealed that some derivatives exhibited significant inhibitory activity, suggesting their potential as therapeutic agents for managing diabetes .

作用機序

The mechanism of action of quinoxaline-5-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial in the development of enzyme inhibitors, where the compound can interact with active sites of enzymes, thereby inhibiting their activity . The sulfonyl chloride group is also involved in forming covalent bonds with biological targets, contributing to its pharmacological effects .

類似化合物との比較

Sulfaquinoxaline: An antimicrobial agent used in veterinary medicine.

Chloroquinoxaline Sulfonamide: Known for its topoisomerase-IIα and topoisomerase-IIβ inhibitory activity.

Uniqueness: Quinoxaline-5-sulfonyl chloride is unique due to its specific reactivity profile, which allows for the formation of a wide range of derivatives with diverse biological activities. Its ability to undergo substitution and reduction reactions makes it a versatile intermediate in synthetic chemistry .

生物活性

Quinoxaline-5-sulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a quinoxaline ring fused with a sulfonyl chloride group. This structure contributes to its reactivity and biological activity, allowing it to interact with various biological targets.

Quinoxaline derivatives, including this compound, exhibit a wide range of biological activities through various mechanisms:

- Inhibition of Enzymes : Many quinoxaline derivatives act as inhibitors of key enzymes such as carbonic anhydrases (CA) and dipeptidyl peptidase-4 (DPP-4), which are crucial in metabolic processes and disease pathways .

- Antiviral Activity : Quinoxaline derivatives have shown promise as antiviral agents. For instance, compounds derived from quinoxaline have demonstrated inhibitory effects against viruses like HIV-1 and Hepatitis B virus (HBV), indicating their potential in treating viral infections .

- Antimicrobial Effects : this compound has been evaluated for its antibacterial and antifungal properties. Studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antimicrobial agents .

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been assessed through various studies. The following table summarizes the zone of inhibition (ZOI) values against selected microbial strains:

| Compound | Target Organism | ZOI (mm) at 50 µg/mL |

|---|---|---|

| R1 | S. aureus | 14 |

| R2 | E. coli | 15 |

| R3 | A. niger | 12 |

| R4 | P. notatum | 17 |

These results indicate that the presence of electron-donating groups enhances antibacterial activity, while electron-withdrawing groups tend to reduce it .

Anticancer Activity

Quinoxaline derivatives have also been studied for their anticancer properties. A notable study reported the IC50 values for various quinoxaline compounds against liver carcinoma cell lines:

| Compound | IC50 (µg/mL) | Activity |

|---|---|---|

| Compound A | 0.5 | High |

| Compound B | 4.75 | Moderate |

| Compound C | 6.79 | Low |

The structure-activity relationship (SAR) analysis indicated that modifications on the quinoxaline core significantly influence anticancer potency .

Case Studies

- Antiviral Applications : Research has highlighted the effectiveness of polysubstituted quinoxalines in inhibiting viral replication, particularly against HIV-1 reverse transcriptase, showcasing their potential as antiviral therapeutics .

- Antileishmanial Activity : A series of quinoxaline sulfonamide derivatives were synthesized and tested for their antileishmanial activity, with some compounds exhibiting IC50 values comparable to established treatments like amphotericin B .

- DPP-4 Inhibition : Recent studies have demonstrated that certain quinoxaline derivatives act as effective DPP-4 inhibitors, contributing to their hypoglycemic effects and suggesting potential applications in diabetes management .

特性

IUPAC Name |

quinoxaline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S/c9-14(12,13)7-3-1-2-6-8(7)11-5-4-10-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKORIYAIZIQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582120 | |

| Record name | Quinoxaline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844646-88-4 | |

| Record name | Quinoxaline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。